Comparative Stereochemical Control: DL-Mixed vs. L-L Configuration in Peptide Assembly
The H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH compound carries the 'DL' designation at both the γ-Glu and Cys residues, indicating a racemic or diastereomeric mixture of stereoisomers. This contrasts with L,L-configured glutathione building blocks such as N,S-Bis-Fmoc-glutathione (CAS 149438-56-2), which possesses defined stereocenters at the Glu (L) and Cys (L) positions and yields peptides with homogeneous chirality . The DL configuration results in the formation of multiple stereoisomeric peptide products upon incorporation, a property that is deliberately exploited in analog library generation and stereochemical SAR studies where evaluating the biological impact of stereochemical variation across multiple diastereomers in a single synthetic campaign is required [1].
| Evidence Dimension | Stereochemical configuration and number of stereoisomeric products generated |
|---|---|
| Target Compound Data | DL at γ-Glu; DL at Cys (racemic/diastereomeric mixture at two residues) |
| Comparator Or Baseline | N,S-Bis-Fmoc-glutathione (L-Glu; L-Cys defined stereochemistry) |
| Quantified Difference | Target compound yields multiple stereoisomers upon deprotection/coupling; comparator yields single L,L-stereoisomer product |
| Conditions | Stereochemical designation based on compound nomenclature and standard peptide synthesis practice |
Why This Matters
Selection between DL-mixed and L,L-defined building blocks determines whether a synthetic route yields a stereochemically diverse library of analogs or a single, enantiomerically pure peptide product.
- [1] Lyttle, M. H., et al. Construction of affinity sorbents utilizing glutathione analogs. Peptide Research. 1992; 5(6): 336-342. PMID: 1493361. View Source
